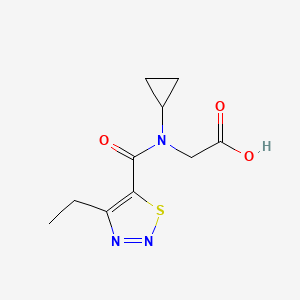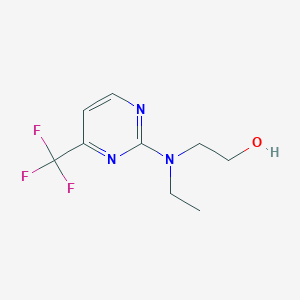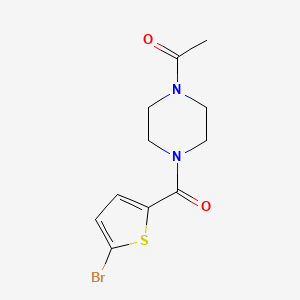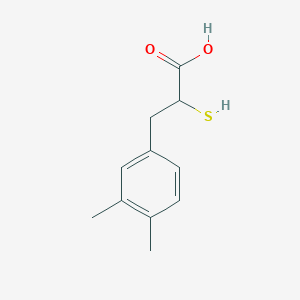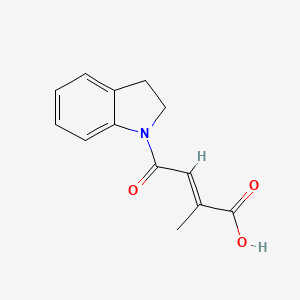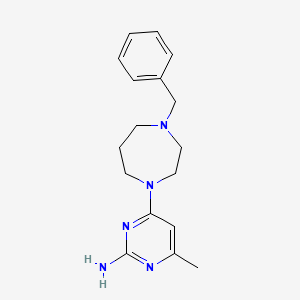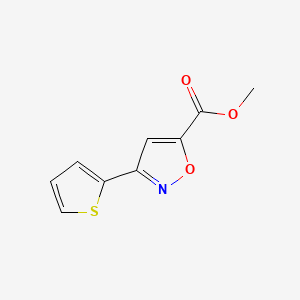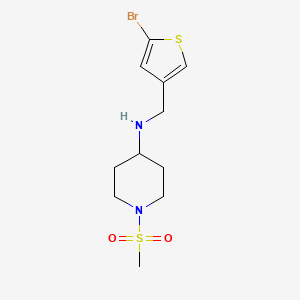![molecular formula C12H17N3O B14913027 n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine](/img/structure/B14913027.png)
n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine is a compound belonging to the benzoxazole family. Benzoxazole derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine typically involves the reaction of 2-aminophenol with various aldehydes in the presence of methanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in scaling up the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Explored for its anticancer properties, particularly against human colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific pharmacological activities.
Mecanismo De Acción
The mechanism of action of n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis . It also exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi .
Comparación Con Compuestos Similares
- 2-(Benzo[d]oxazol-2-yl)aniline
- 2-(Benzo[d]oxazol-2-yl)methoxyphenol
- 2-(Benzo[d]oxazol-2-yl)thiol
Comparison: Compared to these similar compounds, n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine exhibits unique structural features that enhance its pharmacological activities. For instance, the presence of the dimethylpropane-1,2-diamine moiety contributes to its increased solubility and bioavailability . Additionally, its specific substitution pattern allows for better interaction with biological targets, making it a more potent antimicrobial and anticancer agent .
Propiedades
Fórmula molecular |
C12H17N3O |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
1-N-(1,3-benzoxazol-2-yl)-2-N,2-N-dimethylpropane-1,2-diamine |
InChI |
InChI=1S/C12H17N3O/c1-9(15(2)3)8-13-12-14-10-6-4-5-7-11(10)16-12/h4-7,9H,8H2,1-3H3,(H,13,14) |
Clave InChI |
DPUPPBGNKJVYEF-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC1=NC2=CC=CC=C2O1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


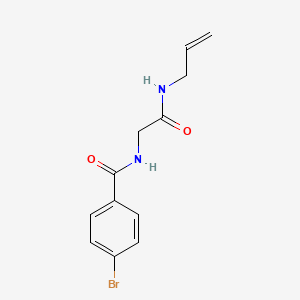

![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole](/img/structure/B14912952.png)
